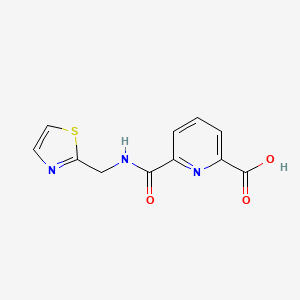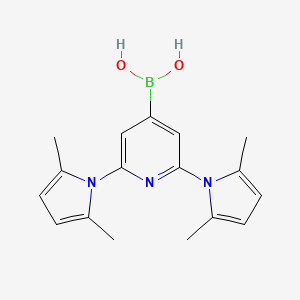
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with two pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid typically involves the reaction of 2,6-dibromopyridine with 2,5-dimethylpyrrole under palladium-catalyzed conditions to form the bis-pyrrole derivative. This intermediate is then subjected to borylation using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to modify the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce pyrrole oxides .
Aplicaciones Científicas De Investigación
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrrole and pyridine rings contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid: A simpler boronic acid derivative with one pyrrole ring.
(2,6-Dimethylpyridine-4-yl)boronic acid: A boronic acid derivative with a pyridine ring and methyl substituents.
(2,5-Dimethyl-1H-pyrrol-1-yl)benzene: A compound with a pyrrole ring attached to a benzene ring.
Uniqueness
The presence of the boronic acid group further adds to its versatility in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C17H20BN3O2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
[2,6-bis(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C17H20BN3O2/c1-11-5-6-12(2)20(11)16-9-15(18(22)23)10-17(19-16)21-13(3)7-8-14(21)4/h5-10,22-23H,1-4H3 |
Clave InChI |
SCSHNPZIBSAVCC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)N2C(=CC=C2C)C)N3C(=CC=C3C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


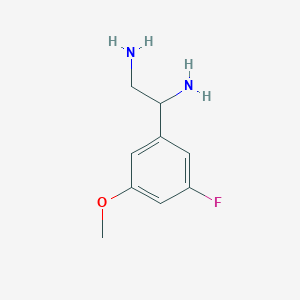
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
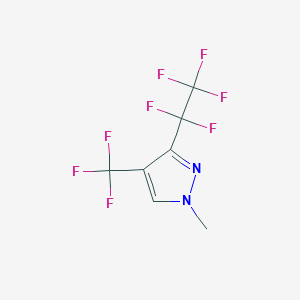
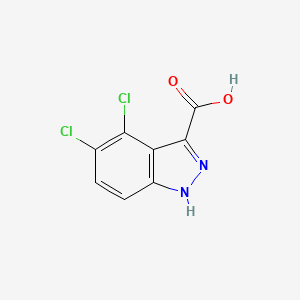



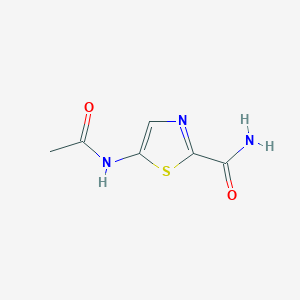
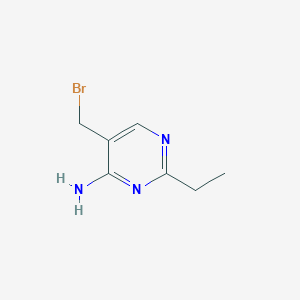
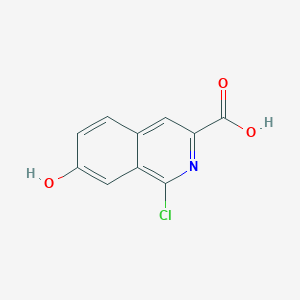
![N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide](/img/structure/B13031445.png)
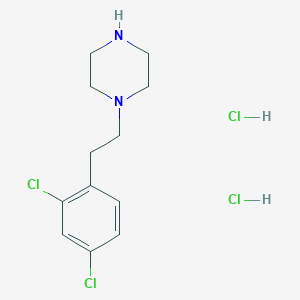
![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
